molecular formula C20H24O6 B1683669 Triptolide CAS No. 38748-32-2

Triptolide

Cat. No.: B1683669
CAS No.: 38748-32-2
M. Wt: 360.4 g/mol
InChI Key: DFBIRQPKNDILPW-CIVMWXNOSA-N
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Mechanism of Action

Triptolide is a diterpenoid epoxide derived from the thunder god vine, Tripterygium wilfordii. It has been recognized for its impressive anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor qualities .

Target of Action

This compound has several putative target proteins, including polycystin-2, ADAM10, DCTPP1, TAB1, and XPB . Among these, XPB (ERCC3) and its partner protein GTF2H4 have been identified as major targets, with multiple this compound-resistant mutations existing in these proteins .

Mode of Action

This compound interacts with its targets in a complex manner. For instance, it has been found to covalently modify the Cys342 residue of XPB via its 12,13-epoxide group . This interaction renders cells nearly completely resistant to this compound . Furthermore, this compound has been implicated in inhibiting the activation of the JNK/PTEN-STAT3 signaling pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been associated with the disruption of super-enhancer networks . It also induces multiple forms of regulated cell death (RCD), including apoptosis, autophagy, pyroptosis, and ferroptosis . Additionally, it has been found to inhibit the JAK/STAT3 pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties are a significant concern. Its poor solubility and bioavailability have been identified as major obstacles to its clinical application . Strategies such as the development of water-soluble prodrugs and targeted nanoparticles are being explored to overcome these challenges .

Result of Action

At the molecular and cellular level, this compound has been associated with diverse toxic effects, including membrane damage, mitochondrial disruption, metabolism dysfunction, endoplasmic reticulum stress, oxidative stress, apoptosis, and autophagy . It also exhibits cytotoxicity toward both tumor cells and cancer-associated fibroblasts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the encapsulation of this compound with targeted nanoparticles can enhance its anti-inflammatory properties and reduce toxicity . .

Chemical Reactions Analysis

Types of Reactions: Triptolide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various this compound derivatives that have been studied for their enhanced pharmacological properties .

Comparison with Similar Compounds

Triptolide is often compared with other diterpenoid compounds such as celastrol and oridonin:

    Celastrol: Another bioactive compound from Tripterygium wilfordii, known for its anti-inflammatory and anticancer properties.

    Oridonin: A diterpenoid isolated from Rabdosia rubescens, known for its antitumor and anti-inflammatory effects.

This compound’s unique structure and multiple biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Triptolide, a diterpene triepoxide derived from the plant Tripterygium wilfordii, has garnered significant attention due to its diverse biological activities, particularly in oncology and immunology. This compound exhibits potent anti-inflammatory, immunosuppressive, and anticancer properties, making it a subject of extensive research.

Anticancer Properties

This compound has demonstrated strong antiproliferative effects across various cancer cell lines. Notably:

  • Inhibition of Cancer Cell Proliferation : this compound exhibits an average IC50 of 12 nM against 60 cancer cell lines, indicating its potent cytotoxicity .
  • Mechanisms of Action : It induces apoptosis through multiple pathways, including:
    • Inhibition of RNA polymerase II-mediated transcription (IC50 = 62 nM) .
    • Downregulation of the RNA-binding protein HNRNPC, which is implicated in tumorigenesis .
    • Modulation of signaling pathways such as NF-κB and PI3K/Akt, crucial for cell survival and proliferation .

Table: Summary of this compound's Anticancer Effects

Cancer TypeMechanism of ActionReference
Colorectal CancerDownregulation of HNRNPC; proteomic changes
Lung CancerInduction of apoptosis; inhibition of rRNA synthesis
GliomaCell cycle arrest; autophagy induction
Pancreatic CancerInhibition of angiogenesis; apoptosis induction

Anti-Inflammatory and Immunosuppressive Effects

This compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and signaling pathways:

  • Cytokine Inhibition : It reduces the expression of TNF-α, IL-1β, and IL-6, which are pivotal in inflammatory responses .
  • NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, thereby reducing inflammation and fibrosis .

Case Studies

  • Colorectal Cancer : A study using the HCT116 cell line revealed that this compound treatment altered the expression levels of over 900 proteins, impacting pathways related to ribosome biogenesis and signaling . This highlights its potential as a therapeutic agent in CRC.
  • Lung Cancer : Research indicates that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating critical signaling pathways like Akt/mTOR .
  • Autoimmune Diseases : Clinical trials have shown that this compound effectively reduces symptoms in conditions like rheumatoid arthritis by suppressing immune responses and inflammatory markers .

Mechanisms Underlying Biological Activity

This compound's biological activity is mediated through several molecular mechanisms:

  • Gene Expression Modulation : It affects the transcriptional regulation of genes involved in cell cycle progression and apoptosis.
  • Protein Phosphorylation Changes : Proteomic analyses have shown significant alterations in phosphorylation states of proteins involved in critical cellular processes when treated with this compound .
  • MicroRNA Regulation : this compound influences microRNA expression profiles, which play essential roles in cancer cell proliferation and apoptosis .

Properties

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBIRQPKNDILPW-CIVMWXNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041144
Record name Triptolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38748-32-2
Record name Triptolide
Source CAS Common Chemistry
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Record name Triptolide
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Record name Triptolide
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URL https://www.drugbank.ca/drugs/DB12025
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Record name Triptolide
Source EPA DSSTox
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Record name (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one
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Record name TRIPTOLIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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